Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H19NO4. This compound is a derivative of carbamic acid and features a phenyl group substituted with two hydroxyl groups at the 2 and 3 positions, a methyl group, and a tert-butyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamoyl chlorides with alcohols. The addition of alcohols to isocyanates and the reaction of carbonate esters with ammonia are also common methods . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process often includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like supercritical carbon dioxide can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can result in the formation of different carbamate derivatives.
Scientific Research Applications
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydroxyl groups on the phenyl ring.
Carbamic acid, methyl-, ethyl ester: Another related compound with different alkyl groups attached to the carbamate moiety.
Uniqueness
Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester is unique due to the presence of hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
756900-98-8 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[(2,3-dihydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(14)10(8)15/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
InChI Key |
FRDBUXVQKWBQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
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